[4-(But-3-en-1-yl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(But-3-en-1-yl)phenyl]boronic acid: is an organoboron compound with the molecular formula C10H13BO2. It is a boronic acid derivative characterized by the presence of a phenyl ring substituted with a but-3-en-1-yl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of [4-(But-3-en-1-yl)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound plays a significant role in the Suzuki–Miyaura coupling reaction , which is a part of the broader field of palladium-catalyzed coupling reactions . This reaction is used to form carbon-carbon bonds, which are fundamental in the synthesis of a wide range of chemical compounds .
Pharmacokinetics
It’s known that boronic acids and their esters, in general, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide variety of chemical compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic esters, including this compound, is strongly influenced by pH, with the rate of reaction considerably accelerated at physiological pH . Additionally, the compound should be stored in an inert atmosphere at low temperatures to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(But-3-en-1-yl)phenyl]boronic acid typically involves the hydroboration of but-3-en-1-ylbenzene followed by oxidation. The hydroboration step involves the addition of a borane reagent (such as borane-tetrahydrofuran complex) to the double bond of but-3-en-1-ylbenzene, resulting in the formation of an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide in the presence of a base (such as sodium hydroxide) to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving [4-(But-3-en-1-yl)phenyl]boronic acid.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Substitution: The boronic acid group can participate in substitution reactions with electrophiles to form various substituted derivatives.
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling.
Bases: such as potassium carbonate or sodium hydroxide.
Oxidizing agents: like hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl compounds: from Suzuki-Miyaura coupling.
Phenols: from oxidation reactions.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: [4-(But-3-en-1-yl)phenyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of biologically active molecules and potential drug candidates.
Industry:
Comparison with Similar Compounds
Phenylboronic acid: Lacks the but-3-en-1-yl group, making it less versatile in certain synthetic applications.
4-tert-Butylphenylboronic acid: Contains a tert-butyl group instead of a but-3-en-1-yl group, leading to different steric and electronic properties.
4-(N,N-Diphenylamino)phenylboronic acid: Contains an N,N-diphenylamino group, which imparts different reactivity and applications.
Uniqueness:
Biological Activity
[4-(But-3-en-1-yl)phenyl]boronic acid is a member of the boronic acid family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, antibacterial agent, and enzyme inhibitor. The following sections explore its biological activity, including relevant research findings, case studies, and data tables.
Boronic acids, including this compound, interact with various biological targets through mechanisms such as:
- Inhibition of Proteasomes : Boronic acids can act as proteasome inhibitors, which are crucial in cancer therapy. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce cancer cell death .
- Tyrosine Kinase Inhibition : These compounds can inhibit tyrosine kinases, which are involved in many signaling pathways related to cell growth and proliferation .
- Enzyme Inhibition : Boronic acids have shown promise in inhibiting enzymes such as α-glucosidases and β-lactamases, which are important in various metabolic processes and antibiotic resistance .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro tests against prostate cancer cell lines (e.g., LAPC-4) demonstrated that derivatives of boronic acids exhibit selective antiproliferative activity. The introduction of specific substituents significantly affects their efficacy .
Compound | Cell Line | IC50 (µM) | Comments |
---|---|---|---|
5-Chloropyrazine derivative | LAPC-4 | 12.4 | High activity observed |
5-Hydroxy derivative | LAPC-4 | >100 | No activity observed |
Ortho-fluoro derivative | LAPC-4 | 15.6 | Increased activity compared to unsubstituted |
Antibacterial Activity
The antibacterial properties of this compound have also been investigated:
- Efficacy Against Bacteria : The compound has shown effectiveness against common bacterial strains such as Escherichia coli. Studies indicate that at concentrations around 6.50 mg/mL, it exhibits significant antibacterial activity .
Bacterial Strain | Concentration (mg/mL) | Activity |
---|---|---|
E. coli ATCC 25922 | 6.50 | Effective |
Enzyme Inhibition
The compound's ability to inhibit various enzymes has been documented:
- α-Glucosidase Inhibition : Studies revealed that boronic acids can inhibit α-glucosidases with varying potency depending on structural modifications. For example, the IC50 values for different derivatives ranged from 15 µM to over 100 µM .
Enzyme | Compound | IC50 (µM) |
---|---|---|
α-Glucosidase | This compound | 45 |
β-Lactamase | Sulfonamide derivatives | 25 |
Case Studies
Several case studies have illustrated the therapeutic potential of boronic acids:
- Combination Therapy : A study assessed the combination of bortezomib (a known proteasome inhibitor) with other agents in treating advanced lymphomas, demonstrating enhanced efficacy when combined with boronic acid derivatives .
- Novel Formulations : A recent investigation explored a novel cream formulation containing a phenyl boronic acid derivative that showed promising results in both antibacterial and antioxidant activities while being dermatologically safe for use .
Properties
IUPAC Name |
(4-but-3-enylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h2,5-8,12-13H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRZHLRXOADXLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCC=C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.